

# NUAK1: A Pivotal Kinase at the Crossroads of Cellular Stress and Metabolism

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## Abstract

NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK)-related kinase family. Initially identified as a key player in cell adhesion and senescence, a growing body of evidence has implicated NUAK1 as a critical regulator of cellular stress responses and metabolic homeostasis. Its multifaceted roles in processes ranging from glucose and lipid metabolism to oxidative stress defense and the maintenance of mitochondrial function have positioned it as a compelling therapeutic target in a variety of diseases, most notably cancer. This technical guide provides a comprehensive overview of the current understanding of NUAK1's function, detailing its core signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for its study.

## Core Functions of NUAK1 in Cellular Homeostasis

NUAK1's influence extends across a spectrum of cellular processes, enabling cells to adapt and survive under conditions of stress and metabolic fluctuation.

## Regulation of Metabolism

NUAK1 is a significant modulator of both glucose and lipid metabolism. In skeletal muscle, it has been shown to negatively regulate insulin signaling, thereby suppressing glucose uptake.

[1] Muscle-specific knockout of NUA1 in mice leads to improved glucose tolerance and insulin sensitivity, particularly under high-fat diet conditions.[1][2] In the context of cancer, NUA1's role is more complex. It supports cancer cell survival under metabolic stress by maintaining ATP levels and proper mitochondrial function.[3] Some studies suggest that NUA1 promotes aerobic glycolysis and the pentose phosphate pathway in non-small cell lung cancer cells.[4] Furthermore, NUA1 has been implicated in the progression of metabolic dysfunction-associated steatohepatitis (MASH) by influencing lipid metabolism and hepatic inflammation.[5] [6]

## Cellular Stress Response

NUAK1 is a key component of the cellular machinery that responds to various stressors, including oxidative and energetic stress.

- **Oxidative Stress:** NUA1 plays a crucial role in the antioxidant stress response. It is activated by oxidative stress and facilitates the nuclear import of NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of antioxidant gene expression.[7][8] This function is critical for the survival of colorectal cancer cells, which experience high levels of reactive oxygen species (ROS).[7][8]
- **Energetic Stress:** Under conditions of glucose starvation or energetic stress, NUA1 is activated by the upstream kinase LKB1.[9][10] This activation is essential for maintaining cellular energy balance. In MYC-driven cancer cells, which are often under metabolic stress, NUA1 is required to maintain ATP homeostasis.[3][7]
- **Other Stressors:** NUA1 has also been linked to the response to genotoxic stress, where it can phosphorylate and activate the tumor suppressor p53.[9][10]

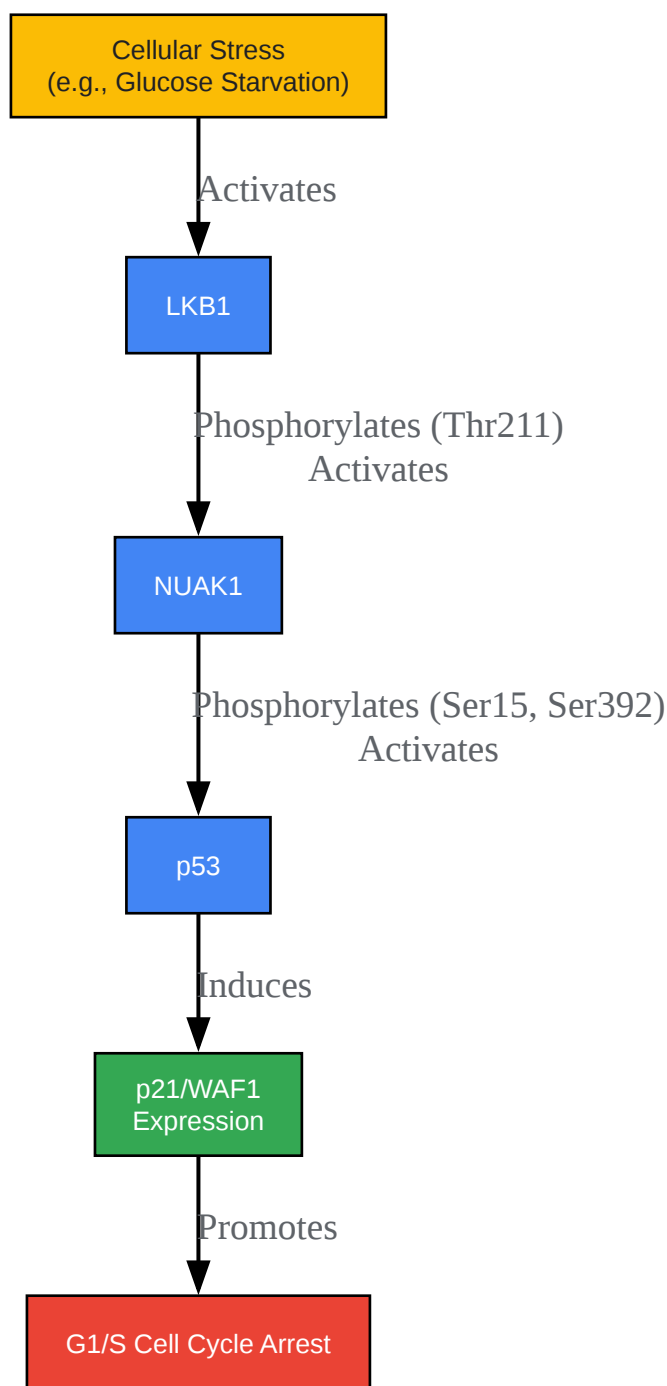
## Key Signaling Pathways Involving NUA1

NUAK1 functions within intricate signaling networks to exert its effects on cellular stress and metabolism.

### The LKB1-NUAK1-p53 Pathway

In response to cellular stress, particularly glucose deprivation, the tumor suppressor kinase LKB1 phosphorylates and activates NUA1 at Threonine 211.[9][10] Activated NUA1, in turn,

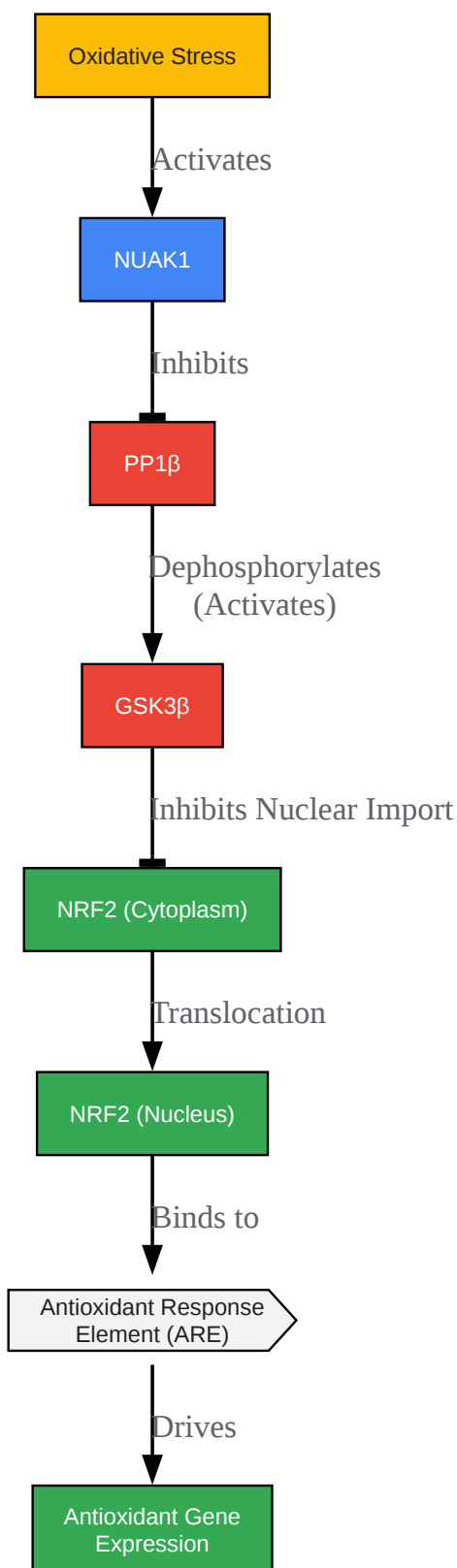
can directly phosphorylate the tumor suppressor protein p53 at Serine 15 and Serine 392.[9] [10] This phosphorylation event activates p53, leading to the induction of p21/WAF1 and subsequent cell cycle arrest at the G1/S checkpoint.[9] This pathway represents a critical mechanism by which cells can halt proliferation in response to metabolic stress.



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**LKB1-NUAK1-p53 Signaling Pathway.****The NUAK1-NRF2 Antioxidant Response Pathway**

NUAK1 is a critical mediator of the cellular response to oxidative stress through its regulation of the NRF2 transcription factor. Under oxidative stress conditions, NUAK1 is activated and facilitates the nuclear translocation of NRF2.[7][8] It achieves this by counteracting the inhibitory effects of GSK3 $\beta$  on NRF2.[7] Specifically, NUAK1 activation leads to the inhibition of Protein Phosphatase 1 $\beta$  (PP1 $\beta$ ), which in turn maintains the inhibitory phosphorylation of GSK3 $\beta$ , thereby preventing it from inhibiting NRF2 nuclear import.[7] Once in the nucleus, NRF2 drives the expression of a suite of antioxidant genes, protecting the cell from oxidative damage.

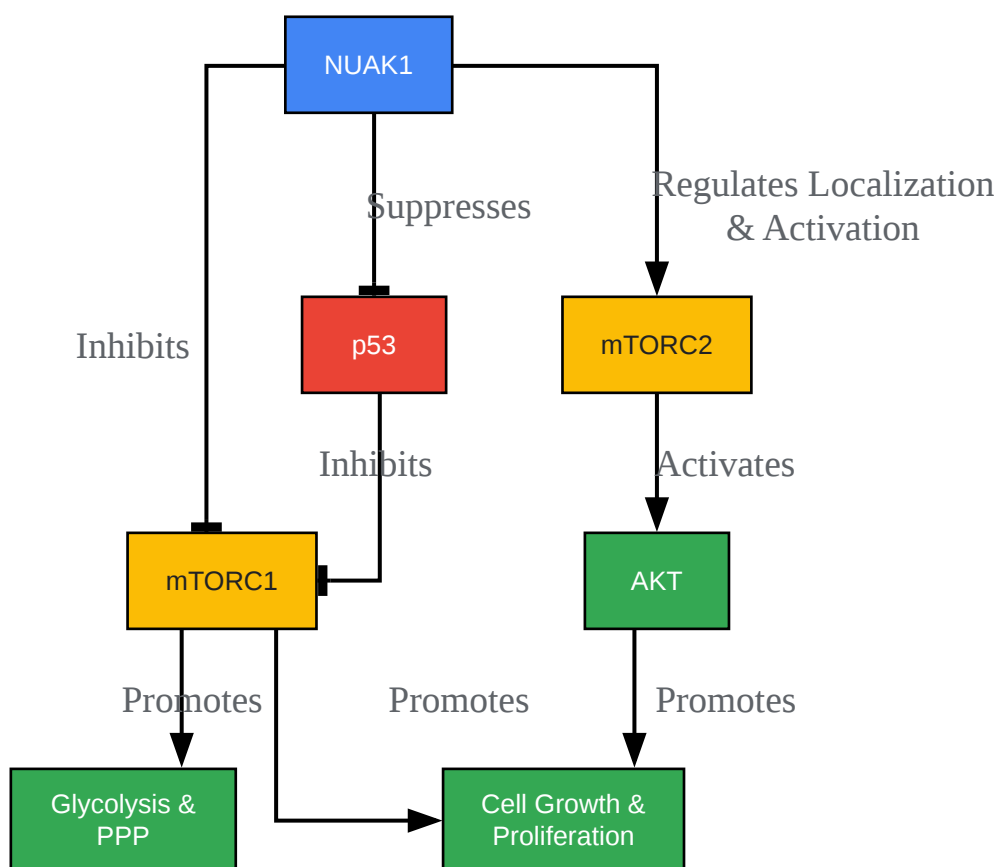


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### NUAK1-NRF2 Antioxidant Response Pathway.

## NUAK1 and the mTOR Signaling Pathway

NUAK1 has a complex and multifaceted relationship with the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. NUAK1 can restrain mTORC1 activity, which is crucial for cancer cell survival under metabolic stress.[7] This is thought to occur in part through AMPK-dependent mechanisms. More recently, NUAK1 has been shown to regulate mTORC2 subcellular localization and promote the activation of its downstream effector, AKT.[11] This regulation of mTORC2 by NUAK1 appears to be important for growth factor-dependent signaling. In non-small cell lung cancer, NUAK1/2 have been shown to enhance mTOR activity by suppressing p53, thereby promoting aerobic glycolysis and the pentose phosphate pathway.[4]



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### NUAK1 and mTOR Signaling Interplay.

## Quantitative Data Summary

The following tables summarize key quantitative findings from studies on NUAK1 function.

Table 1: Effects of NUAK1 Knockout/Inhibition on Cellular Metabolism

Parameter	Cell/Tissue Type	Condition	Effect of NUAK1 KO/Inhibition	Reference
Fasting Blood Glucose	Muscle-specific NUAK1 KO Mice	High-Fat Diet	Lower	[1][2]
Glucose Tolerance	Muscle-specific NUAK1 KO Mice	High-Fat Diet	Greater	[1][2]
Insulin Sensitivity	Muscle-specific NUAK1 KO Mice	High-Fat Diet	Higher	[1][2]
Muscle Glycogen	Muscle-specific NUAK1 KO Mice	High-Fat Diet	Higher	[1][2]
IRS1 Ser-1097 Phosphorylation	NUAK1-deficient Muscle	Markedly Decreased	[1][2]	
AKT Thr-308 Phosphorylation	Soleus muscle of MNUAK1KO mice	Increased	[1]	
ATP Levels	MYC-driven Cancer Cells	Metabolic Stress	Decreased	[3]
Mitochondrial Respiration	Cancer Cells	Decreased	[3]	
Glycolytic Capacity	Cancer Cells	Mitochondrial Inhibition	Decreased	[3]
Aerobic Glycolysis & PPP	NSCLC Cells	Decreased	[4]	

Table 2: NUAK1 in Cellular Stress and Signaling

Parameter	Cell Type	Condition	Observation with NUAK1 Modulation	Reference
p53 Ser15/Ser392 Phosphorylation	A549, HeLa cells	Glucose Starvation	Increased with NUAK1 overexpression	[9]
Cell Proliferation	Breast Cancer Cells	Promoted by NUAK1	[9]	
NRF2 Nuclear Import	Colorectal Cancer Cells	Oxidative Stress	Facilitated by NUAK1	[7][8]
Caspase 6 Activation	MASH-stressed Livers	Facilitated by NUAK1	[6]	
Centrosome Duplication	Pancreatic Ductal Adenocarcinoma Cells	Regulated by NUAK1	[12]	

## Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of NUAK1 function. The following section provides protocols for key experiments.

### In Vitro NUAK1 Kinase Assay (Radioactive)

This protocol is for measuring the kinase activity of purified NUAK1 using a radioactive isotope.

Materials:

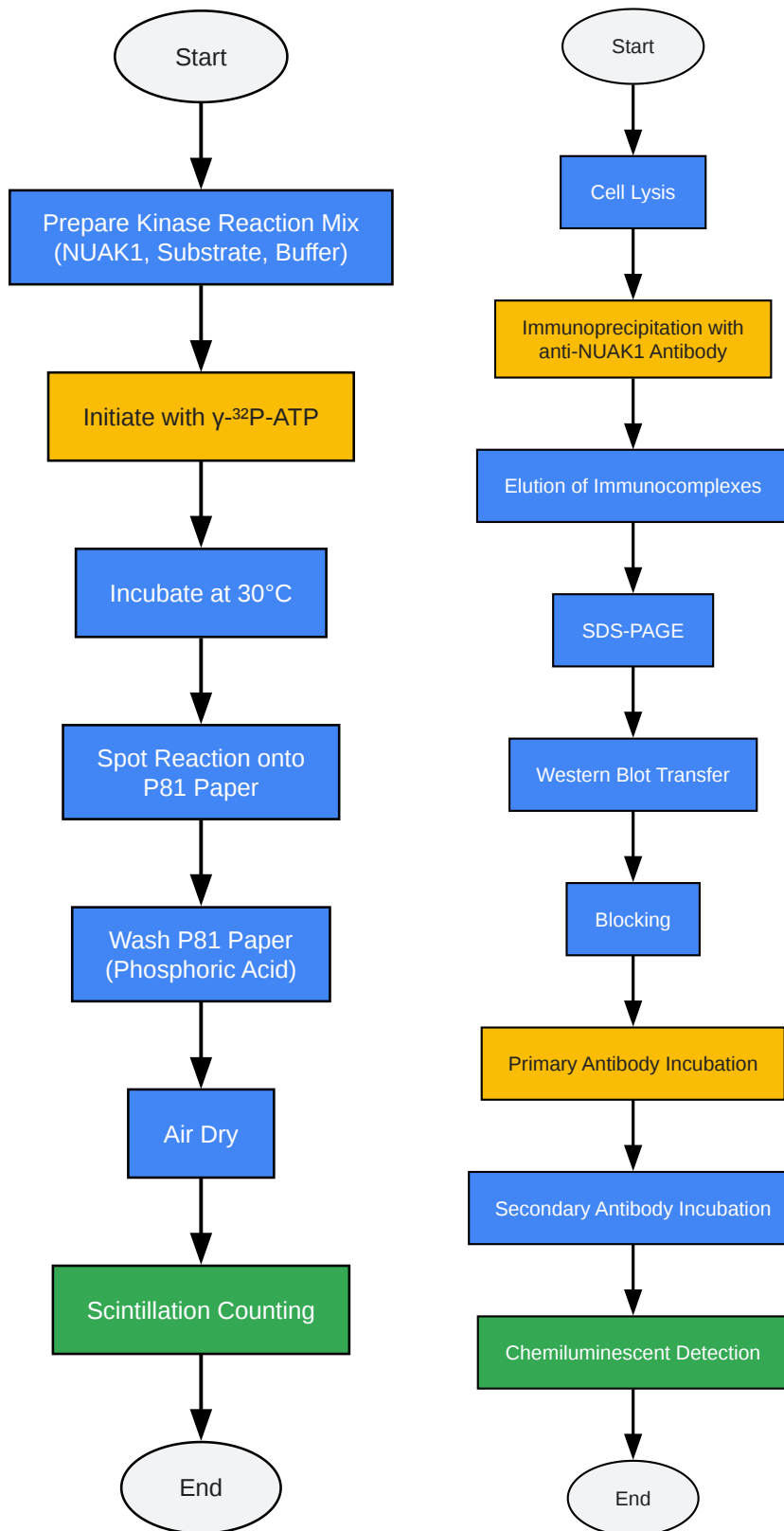
- Active NUAK1 (recombinant)
- Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM  $\beta$ -glycerolphosphate, 25 mM MgCl<sub>2</sub>, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT added fresh)
- Substrate peptide (e.g., SAMS peptide)



- $\gamma$ -<sup>32</sup>P-ATP
- 10% Trichloroacetic acid (TCA)
- P81 phosphocellulose paper
- Scintillation counter

#### Procedure:

- Prepare the kinase reaction mixture in a microfuge tube on ice. For a 25  $\mu$ L reaction, combine:
  - 5  $\mu$ L of 4x Kinase Assay Buffer
  - 5  $\mu$ L of substrate peptide (e.g., 1 mM SAMS peptide)
  - 5  $\mu$ L of diluted active NUAK1
  - 5  $\mu$ L of distilled H<sub>2</sub>O
- Initiate the reaction by adding 5  $\mu$ L of 1 mM ATP containing  $\gamma$ -<sup>32</sup>P-ATP (specific activity ~500 cpm/pmol).
- Incubate the reaction at 30°C for 10-30 minutes.
- Stop the reaction by spotting 20  $\mu$ L of the reaction mixture onto a P81 phosphocellulose paper square.
- Wash the P81 paper squares three times for 5 minutes each in 1% phosphoric acid to remove unincorporated  $\gamma$ -<sup>32</sup>P-ATP.
- Wash once with acetone and let the paper air dry.
- Place the P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.



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